3-Bromo-2-(difluoromethyl)-5-fluoropyridine
Overview
Description
3-Bromo-2-(difluoromethyl)-5-fluoropyridine: is a fluorinated pyridine derivative with the molecular formula C6H2BrF2N .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(difluoromethyl)-5-fluoropyridine typically involves halogenation and fluorination reactions. One common method includes the bromination of 2-(difluoromethyl)-5-fluoropyridine using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-(difluoromethyl)-5-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Heck cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Coupling Products: Biaryl compounds and other complex structures formed through cross-coupling reactions.
Scientific Research Applications
Chemistry: 3-Bromo-2-(difluoromethyl)-5-fluoropyridine is used as a building block in organic synthesis, particularly in the development of novel fluorinated compounds with enhanced chemical stability and biological activity .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its fluorinated structure can improve the metabolic stability and bioavailability of drug candidates .
Industry: The compound is utilized in the agrochemical industry for the synthesis of pesticides and herbicides. Its unique properties contribute to the development of more effective and environmentally friendly agrochemicals .
Mechanism of Action
The mechanism of action of 3-Bromo-2-(difluoromethyl)-5-fluoropyridine in biological systems involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, potentially leading to inhibition or modulation of their activity . The exact pathways and targets depend on the specific application and the structure of the derivatives formed.
Comparison with Similar Compounds
- 3-Bromo-2-(difluoromethyl)pyridine
- 3-Bromo-2-(trifluoromethyl)pyridine
- 3-Bromo-2-(difluoromethyl)-5-methylpyridine
Uniqueness: 3-Bromo-2-(difluoromethyl)-5-fluoropyridine stands out due to the presence of both bromine and fluorine atoms, which impart unique electronic and steric properties. These properties enhance its reactivity and make it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
3-bromo-2-(difluoromethyl)-5-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3N/c7-4-1-3(8)2-11-5(4)6(9)10/h1-2,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVYGCZCYWHCQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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